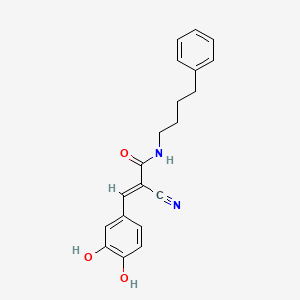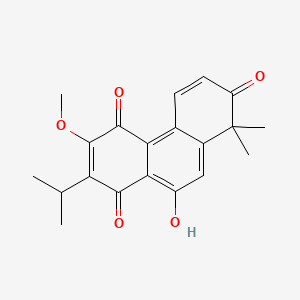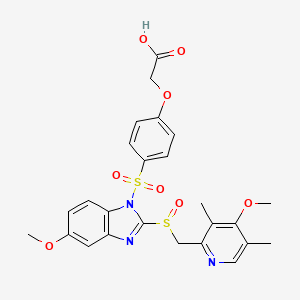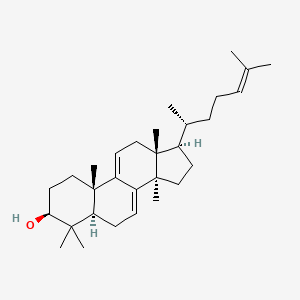
ALOISINE A
Vue d'ensemble
Description
L’aloisine A est un composé pyrrolo-pyrazine perméable aux cellules, connu pour ses effets antiprolifératifs. Il agit comme un inhibiteur puissant, sélectif, réversible et compétitif de l’ATP des kinases dépendantes des cyclines (Cdk) et de la glycogène synthase kinase-3 (GSK-3). Le composé a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine .
Applications De Recherche Scientifique
Aloisine A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3.
Biology: Investigated for its effects on cell proliferation and cell cycle regulation.
Medicine: Explored for its potential in treating diseases related to abnormal cell proliferation, such as cancer.
Industry: Potential applications in the development of new therapeutic agents and research tools
Mécanisme D'action
L’aloisine A exerce ses effets en inhibant les kinases dépendantes des cyclines et la glycogène synthase kinase-3. Il se lie aux sites de liaison de l’ATP de ces enzymes, empêchant leur activité et régulant ainsi la progression et la prolifération du cycle cellulaire. Le composé stimule également le régulateur de la conductance transmembranaire de la mucoviscidose (CFTR) de type sauvage et muté avec une affinité submicromolaire par un mécanisme indépendant de l’AMPc .
Analyse Biochimique
Biochemical Properties
ALOISINE A exhibits strong inhibitory properties against CDKs, with IC50s of 0.15 μM, 0.12 μM, 0.4 μM, 0.16 μM for CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p35, respectively . It also inhibits GSK-3α (IC50=0.5 μM) and GSK-3β (IC50=1.5 μM) . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
In cellular processes, this compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effects on CDKs and GSK-3α/β can lead to changes in cell cycle progression, gene expression, and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ATP-competitive inhibitor of CDKs, thereby affecting the phosphorylation state of proteins and influencing cellular processes .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on CDKs suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on CDKs and GSK-3α/β, it is likely to interact with enzymes and cofactors involved in these pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’aloisine A peut être synthétisée par une série de réactions chimiques impliquant des intermédiaires pyrrolo-pyrazineLes conditions réactionnelles comprennent souvent l’utilisation de catalyseurs et de solvants spécifiques pour faciliter les transformations souhaitées .
Méthodes de production industrielle
Bien que les méthodes de production industrielle détaillées de l’this compound ne soient pas largement documentées, la synthèse du composé à plus grande échelle impliquerait probablement l’optimisation des procédures à l’échelle du laboratoire. Cela comprendrait l’augmentation de l’échelle des réactions, la garantie d’une qualité et d’un rendement constants, ainsi que la mise en œuvre de pratiques rentables et respectueuses de l’environnement .
Analyse Des Réactions Chimiques
Types de réactions
L’aloisine A subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l’this compound.
Substitution : L’this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d’autres
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent souvent des températures, des pressions et des niveaux de pH contrôlés pour obtenir les résultats souhaités .
Principaux produits
Les principaux produits formés à partir des réactions de l’this compound dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Ces produits peuvent inclure divers dérivés avec des groupes fonctionnels modifiés, qui peuvent avoir des activités et des propriétés biologiques différentes .
Applications de recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l’inhibition des kinases dépendantes des cyclines et de la glycogène synthase kinase-3.
Biologie : Investigué pour ses effets sur la prolifération cellulaire et la régulation du cycle cellulaire.
Médecine : Exploré pour son potentiel dans le traitement des maladies liées à une prolifération cellulaire anormale, comme le cancer.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et d’outils de recherche
Propriétés
IUPAC Name |
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGRJPRGZCFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416115 | |
| Record name | ALOISINE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496864-16-5 | |
| Record name | Aloisine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496864-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALOISINE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aloisine A acts as a potent and selective inhibitor of certain kinases, specifically CDKs (Cyclin-Dependent Kinases) and GSK-3 (Glycogen Synthase Kinase-3) [, , ]. It achieves this by competitively binding to the ATP-binding pocket of these kinases, effectively blocking ATP from binding and inhibiting their catalytic activity [, ]. This inhibition has been shown to impact various cellular processes including cell cycle progression, neuronal function, and glycogen metabolism [, , ].
A: Research indicates that the 4-hydroxyphenyl and 7-n-butyl substituents on the pyrrolo[2,3-b]pyrazine core are crucial for this compound's ability to activate CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) []. Further studies explored replacing the hydroxyl group with fluorine, resulting in compounds like RP193 and RP185. These modifications significantly reduced toxicity without compromising CFTR activation, particularly in the case of RP193 []. These findings highlight the potential for structural optimization of this compound and its derivatives to enhance their therapeutic profiles.
A: Computational studies have been used to understand the binding mechanism of this compound with its target proteins. Molecular docking simulations were employed to investigate this compound’s interaction with CDK5/p25, providing insights into its binding affinity and key interacting residues [, ]. Furthermore, 3D-QSAR studies have been performed on aloisines, exploring the relationship between their three-dimensional structure and their ability to inhibit GSK-3 []. These studies help refine our understanding of this compound’s interactions at the molecular level and guide the design of potentially more potent and selective inhibitors.
A: this compound exhibits promising in vitro activity. It effectively stimulates wild-type CFTR, as well as the mutated forms G551D-CFTR and F508del-CFTR, in various cell lines, including human airway epithelial cells [, ]. The activation of CFTR by this compound was independent of cAMP levels and was potentiated by forskolin and inhibited by CFTR inhibitors like glibenclamide and CFTRinh-172 [].
A: The discovery of this compound emerged from research on a family of compounds known as 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, also referred to as aloisines []. This family of compounds demonstrated potent inhibitory activity against CDKs, making them attractive candidates for further investigation []. Research on this compound and its derivatives has progressed to demonstrate its efficacy in activating CFTR, both in vitro and in vivo, highlighting its therapeutic potential for cystic fibrosis [, ]. Further research continues to explore this compound's therapeutic potential and to optimize its properties for clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B1665632.png)













